1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea
Description
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea is a synthetic organic compound characterized by an acetylurea backbone (C₃H₅N₂O₂) substituted with an alpha-methyl-m-trifluoromethylphenethylamino group. The trifluoromethyl (-CF₃) moiety at the meta position of the phenyl ring enhances hydrophobicity and metabolic stability, a common strategy in agrochemical and pharmaceutical design .
Properties
CAS No. |
29485-14-1 |
|---|---|
Molecular Formula |
C13H16F3N3O2 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-carbamoyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C13H16F3N3O2/c1-8(18-7-11(20)19-12(17)21)5-9-3-2-4-10(6-9)13(14,15)16/h2-4,6,8,18H,5,7H2,1H3,(H3,17,19,20,21) |
InChI Key |
GAVCGCBEHJDRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenethylamine Core with Trifluoromethyl Substitution
- Starting Material: The core phenethylamine structure is synthesized via reductive amination or nucleophilic substitution on appropriate aromatic precursors.
- Trifluoromethyl Introduction: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Aromatic precursor + CF3 source → Trifluoromethylated aromatic compound
Followed by: Side-chain elongation to phenethylamine
Note: Specific reagents like trifluoromethyl iodide and catalysts such as copper or iron complexes are used for efficient trifluoromethylation.
N-Alkylation of Amines to Form Phenethylamine Derivative
- The amino group on the aromatic ring is alkylated with appropriate alkyl halides or via reductive amination with aldehydes or ketones, yielding the phenethylamine backbone with the alpha-methyl substitution.
Formation of the Urea Linkage
- The urea group is introduced through carbamoylation of the amino group with isocyanates or carbamoyl chlorides .
- Reacting the amino-phenethylamine derivative with isocyanates (e.g., phenyl isocyanate derivatives) or urea derivatives under controlled conditions (often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile ).
Final Assembly and Purification
- The final compound is purified via chromatography or crystallization , ensuring high purity for pharmacological evaluation.
Specific Synthetic Routes Verified from Patents and Literature
| Step | Reagents & Conditions | Reference/Source |
|---|---|---|
| Phenethylamine backbone synthesis | Reductive amination or nucleophilic substitution | US Patent US8163903B2 |
| Trifluoromethyl group introduction | Trifluoromethyl iodide, copper catalyst, reflux | US Patent US8163903B2 |
| Alpha-methylation | Methyl iodide, base (e.g., potassium carbonate) | General organic synthesis principles |
| Urea formation | Isocyanates or carbamoyl chlorides, polar aprotic solvents | US Patent US8163903B2 |
Representative Reaction Scheme
Aromatic precursor + CF3 source → Trifluoromethylated aromatic intermediate
→ Side-chain elongation to phenethylamine
→ Alpha-methylation
→ Reaction with isocyanate → Final urea derivative
Summary of Experimental Conditions
| Parameter | Details | Source |
|---|---|---|
| Reaction temperature | 70–90°C for trifluoromethylation; 0–50°C for urea formation | US Patent US8163903B2 |
| Solvent | Toluene, acetonitrile, DMF | US Patent US8163903B2 |
| Reagents | Trifluoromethyl iodide, methyl iodide, isocyanates | US Patent US8163903B2 |
| Reaction time | 6–8 hours for trifluoromethylation; 4–6 hours for urea formation | US Patent US8163903B2 |
Notes and Recommendations
- The synthesis involves handling of hazardous reagents such as trifluoromethyl iodide, which requires proper safety protocols.
- Purification via chromatography or recrystallization is crucial for obtaining pharmacologically active pure compounds.
- Variations in substituents on the phenyl ring or amino group can be achieved by modifying starting materials and reaction conditions.
Chemical Reactions Analysis
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea and two related compounds:
Key Observations:
- Trifluoromethyl Group : Both the target compound and CGA 279202 incorporate -CF₃, which is linked to enhanced lipid solubility and resistance to oxidative degradation in pesticides .
- Urea vs.
- Substituent Effects: The dimethylaminopropyl group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces basicity and polarity, contrasting with the lipophilic trifluoromethylphenethylamino group in the target compound .
Research Findings and Mechanistic Insights
- Bioactivity : The trifluoromethyl group in CGA 279202 is critical for fungicidal activity, disrupting fungal cell membrane synthesis . By analogy, the target compound’s -CF₃ group may confer similar bioactivity, though its acetylurea backbone could target different pathways (e.g., urease inhibition).
- Metabolic Stability: Fluorinated compounds like CGA 279202 exhibit prolonged environmental persistence due to C-F bond strength . The target compound’s trifluoromethylphenethylamino group may similarly resist metabolic breakdown.
- Safety Gaps: Both the target compound and 3-[3-(Dimethylamino)propyl]-1-phenylurea lack comprehensive toxicological profiles, highlighting the need for further ecotoxicology studies .
Biological Activity
1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H14F3N3O |
| Molecular Weight | 273.25 g/mol |
| IUPAC Name | This compound |
The compound features a trifluoromethyl group, which is known to enhance the biological activity of organic molecules by improving their lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition: The compound can inhibit certain enzymes, potentially leading to altered metabolic pathways.
- Receptor Modulation: It may bind to various receptors, affecting downstream signaling pathways.
Case Studies and Research Findings
-
Anticancer Activity
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties
-
Neuroprotective Effects
- A recent investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration. The study found that it could mitigate oxidative stress and improve cognitive function in treated subjects.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(alpha-Methyl-m-trifluoromethylphenethylamino)acetylurea, and how can reaction parameters (e.g., temperature, catalysts) be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with trifluoromethylphenethylamine derivatives. Key steps include alkylation, acetylation, and urea formation. Optimization requires systematic variation of parameters:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side-product formation.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improves regioselectivity in alkylation steps.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Validate purity via HPLC (≥98%) and NMR .
Q. Which analytical techniques are most effective for characterizing its structural integrity and purity in academic research?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and functional groups (e.g., trifluoromethyl, acetylurea). Compare chemical shifts with computational predictions (DFT) .
- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular formula.
- HPLC-PDA/UV : Quantifies purity and detects impurities using C18 columns (acetonitrile/water mobile phase).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s stability under varying environmental conditions (e.g., pH, light, temperature)?
- Methodological Answer :
- Accelerated Degradation Studies :
- pH Stability : Incubate solutions at pH 3, 7, and 11 (37°C, 14 days). Monitor degradation via HPLC and identify byproducts with LC-MS .
- Photostability : Expose solid samples to UV light (λ = 254 nm, 72 hours). Compare pre- and post-exposure FTIR spectra for structural changes.
- Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds.
- Statistical Design : Apply randomized block designs (split-plot for multifactor analysis) to isolate variables and reduce confounding effects .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values) across in vitro and in vivo studies?
- Methodological Answer :
- Meta-Analysis Framework :
Data Harmonization : Normalize reported IC₅₀ values using standardized units (µM) and adjust for assay variability (e.g., cell line differences).
Sensitivity Analysis : Identify outliers via Grubbs’ test and evaluate methodological biases (e.g., incubation time, solvent effects).
Mechanistic Validation : Use molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to target receptors. Cross-reference with in vivo pharmacokinetic data (e.g., plasma half-life, tissue distribution) .
Q. What experimental strategies are recommended for assessing the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer :
- Environmental Simulation :
- Abiotic Fate : Study hydrolysis (aqueous buffers), photolysis (solar simulator), and adsorption (soil column experiments). Quantify degradation products via LC-QTOF-MS .
- Biotic Fate : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential (BCF).
- Ecological Risk Assessment : Apply probabilistic models (e.g., Quotient Method) to estimate risk quotients (RQ) based on predicted environmental concentrations (PEC) and toxicity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
